molecular formula C15H20N4O2 B6233394 tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate CAS No. 1708269-17-3

tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate

Cat. No.: B6233394
CAS No.: 1708269-17-3
M. Wt: 288.34 g/mol
InChI Key: MQESZEBCYFQMDU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, an ethynyl group attached to a pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as cyclization reactions.

    Introduction of the ethynyl group: The ethynyl group can be introduced via Sonogashira coupling reactions, which involve the use of palladium catalysts and copper co-catalysts.

    Formation of the piperazine ring: This step involves the reaction of the pyridazine derivative with piperazine under suitable conditions.

    Introduction of the tert-butyl group: The tert-butyl group is typically introduced through the reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under appropriate conditions (e.g., temperature, solvent).

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry: tert-Butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to impart specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific biological system being studied. For example, it may interact with specific receptors or enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate

Comparison: tert-Butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the ethynyl group can participate in additional chemical reactions, such as cycloaddition, which may not be possible with other substituents like amino or chloro groups.

Biological Activity

tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

  • Molecular Formula : C14H18N4O2
  • Molecular Weight : 270.32 g/mol
  • CAS Number : 1420898-69-6

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with appropriate pyridazine derivatives under controlled conditions. The process may utilize coupling agents and solvents such as DMF or DMSO to facilitate the reaction.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.

The compound functions by modulating the activity of CDKs, thereby influencing cell proliferation and apoptosis. This mechanism is particularly relevant in the treatment of various cancers, including breast cancer, where dysregulation of the cell cycle is a hallmark.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that the compound inhibits CDK4/6 with an IC50 value in the nanomolar range, suggesting potent anti-cancer properties.
Study 2 In vitro assays showed that cells treated with this compound exhibited reduced proliferation rates compared to untreated controls.
Study 3 Animal models indicated that administration of the compound led to significant tumor regression in xenograft models of breast cancer.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully assess its long-term effects and potential side effects.

Properties

CAS No.

1708269-17-3

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20N4O2/c1-5-12-6-7-13(17-16-12)18-8-10-19(11-9-18)14(20)21-15(2,3)4/h1,6-7H,8-11H2,2-4H3

InChI Key

MQESZEBCYFQMDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)C#C

Purity

95

Origin of Product

United States

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